LtaS-IN-1

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

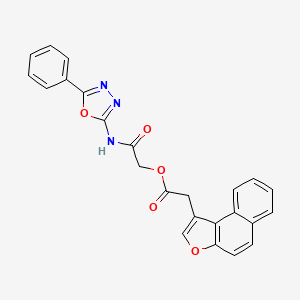

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-benzo[e][1]benzofuran-1-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O5/c28-20(25-24-27-26-23(32-24)16-7-2-1-3-8-16)14-31-21(29)12-17-13-30-19-11-10-15-6-4-5-9-18(15)22(17)19/h1-11,13H,12,14H2,(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJXREYSQNBQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877950-01-1 | |

| Record name | [(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]methyl 2-{naphtho[2,1-b]furan-1-yl}acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LtaS-IN-1

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the small molecule inhibitor LtaS-IN-1, focusing on its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization. This compound targets the Lipoteichoic Acid Synthase (LtaS), a critical enzyme in the cell wall biosynthesis of many Gram-positive bacteria, making it a promising candidate for novel antibiotic development.

Core Mechanism of Action: Inhibition of Lipoteichoic Acid Synthesis

Lipoteichoic acid (LTA) is a crucial anionic polymer found in the cell envelope of most Gram-positive bacteria.[1] It plays a vital role in cell division, ion homeostasis, and bacterial survival.[2][3] The synthesis of the primary polyglycerol-phosphate type of LTA is catalyzed by the Lipoteichoic Acid Synthase (LtaS) enzyme.[1][4] LtaS is considered an attractive antimicrobial target because it is essential for bacterial growth, is not present in eukaryotes, and has a catalytic domain accessible on the bacterial surface.[5]

This compound, also known as compound 1771, is a potent small-molecule inhibitor that directly targets the LtaS enzyme.[5][6] Its mechanism of action is centered on the disruption of the LTA polymerization process. Specifically, this compound blocks the binding of the phosphatidylglycerol (PG) substrate to the extracellular catalytic domain of LtaS (eLtaS).[5]

The LtaS enzyme polymerizes the 1,3-polyglycerol-phosphate chains of LTA by sequentially transferring glycerol-phosphate units from PG molecules to a growing polymer chain, which is anchored to the cell membrane by a glycolipid, typically diglucosyl-diacylglycerol (Glc₂-DAG).[5][7][8] The catalytic cycle involves a key threonine residue (T300 in S. aureus LtaS) that acts as a nucleophile, forming a covalent glycerol-phosphate intermediate before transferring it to the growing LTA chain.[5][9][10] By preventing the initial binding of the PG substrate, this compound effectively halts the entire polymerization reaction.[5]

The consequences of this inhibition are severe for the bacterium. The depletion of LTA leads to significant defects in cell division and altered cell morphology.[2][5] Bacteria treated with this compound exhibit dispersed cell clusters and morphological aberrations, ultimately leading to growth inhibition.[5]

LTA Synthesis Pathway and this compound Inhibition

The synthesis of LTA is a multi-step process that begins in the cytoplasm and is completed on the outer leaflet of the plasma membrane. The pathway and the specific point of inhibition by this compound are illustrated below.

References

- 1. pnas.org [pnas.org]

- 2. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Structure-based mechanism of lipoteichoic acid synthesis by Staphylococcus aureus LtaS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to the Antibacterial Spectrum of LtaS-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LtaS-IN-1, a small molecule inhibitor of lipoteichoic acid (LTA) synthesis, detailing its mechanism of action, antibacterial spectrum, and the experimental protocols used for its characterization. This compound, also identified as compound 1771, presents a promising therapeutic avenue against multidrug-resistant Gram-positive bacteria.

Mechanism of Action

This compound functions by inhibiting the activity of Lipoteichoic Acid Synthase (LtaS), an essential enzyme for the growth of many Gram-positive bacteria.[1][2] LtaS is responsible for polymerizing the 1,3-polyglycerol-phosphate chains that form the backbone of LTA, using phosphatidylglycerol (PG) as a substrate.[3][4] The enzyme is a transmembrane protein with a large extracellular catalytic domain, making it an accessible target for novel antibiotics.[4][5]

The inhibitor, this compound, specifically blocks the binding of phosphatidylglycerol to LtaS, thereby preventing the synthesis of the LTA polymer.[1][6] The absence of LTA in the cell envelope leads to severe defects in cell division and ultimately impairs bacterial viability.[4][7][8] This targeted action validates LtaS as a viable target for the development of new antibiotics.[2][6]

Antibacterial Spectrum

This compound exhibits potent activity exclusively against Gram-positive bacteria, with no significant effect on Gram-negative bacteria such as Escherichia coli even at high concentrations (200 µM).[1] Its efficacy extends to antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Enterococcus spp. | 28 clinical isolates | 0.5 - 64 | [9] |

| Staphylococcus aureus | USA300 LAC (MRSA) | Not specified, but growth inhibited | [6] |

| Enterococcus faecium | Vancomycin-resistant | Not specified, but growth inhibited | [6] |

Note: The available literature frequently refers to the inhibitory activity of this compound (compound 1771) against various Gram-positive pathogens but provides a limited set of specific MIC values. The provided range for Enterococcus spp. demonstrates its variable potency against different isolates.

Experimental Protocols

This section details the key methodologies employed to characterize the antibacterial activity and mechanism of action of this compound.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[10]

Protocol:

-

Bacterial Inoculum Preparation:

-

A single colony of the test bacterium (e.g., S. aureus RN4220) is inoculated into Cation-adjusted Mueller Hinton II broth.[2]

-

The culture is incubated overnight, then diluted 1:100 into fresh medium and grown to an optical density at 600 nm (OD600) of 0.6.[2]

-

This suspension is further diluted (e.g., 1:400) to achieve the final desired inoculum density (approximately 5 x 10^5 CFU/mL).[2][11]

-

-

Assay Plate Preparation:

-

A two-fold serial dilution of this compound is prepared in the appropriate broth in a 96-well microtiter plate.

-

Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are included.

-

-

Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well (except the sterility control).

-

The plate is incubated at 35 ± 1 °C for 18-24 hours.[11]

-

-

Reading Results:

This method is used to detect and quantify the amount of LTA produced by bacteria following treatment with an inhibitor.

Protocol:

-

Bacterial Culture and Lysis:

-

S. aureus cultures are grown to a specified optical density with and without this compound.

-

Cultures are normalized to the same density, and cells are harvested by centrifugation.

-

Bacteria are lysed mechanically, for example, by bead beating with glass beads.[12]

-

-

LTA Extraction:

-

SDS-PAGE and Western Blotting:

-

The dried LTA extract is resuspended and separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated LTA is transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then probed with a monoclonal anti-LTA antibody.[1][13]

-

A secondary peroxidase-conjugated antibody is used for detection, typically via chemiluminescence.

-

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified extracellular domain of LtaS (eLtaS).

Protocol:

-

Reagents and Enzyme Preparation:

-

Purified, recombinant eLtaS is obtained.

-

A fluorescently labeled substrate, such as NBD-phosphatidylglycerol (NBD-PG), is used.[14]

-

-

Reaction Mixture:

-

The reaction is typically performed in a buffer containing HEPES-KOH and MnCl2.[1]

-

eLtaS is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the NBD-PG substrate.

-

-

Analysis of Reaction Products:

-

The reaction is stopped, and lipids are extracted.

-

The lipid products are separated using thin-layer chromatography (TLC).[14]

-

The cleavage of NBD-PG to NBD-diacylglycerol is quantified by measuring the fluorescence of the corresponding spots on the TLC plate.[14] A reduction in product formation in the presence of this compound indicates inhibition.

-

Conclusion

This compound is a potent and selective inhibitor of LTA synthesis, demonstrating significant promise as an antibiotic against a range of Gram-positive pathogens, including those with established resistance to conventional drugs. Its specific mechanism of action, targeting an essential and extracellular bacterial enzyme, highlights the potential of the LTA synthesis pathway for future antimicrobial drug development. Further studies to optimize its pharmacokinetic properties and expand the characterization of its antibacterial spectrum are warranted.

References

- 1. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AID 720641 - A screen for compounds that inhibit the activity of LtaS in Staphylococcus aureus - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reconstitution of S. aureus lipoteichoic acid synthase activity identifies Congo red as a selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure-based mechanism of lipoteichoic acid synthesis by Staphylococcus aureus LtaS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. glpbio.com [glpbio.com]

- 10. litfl.com [litfl.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Processing of LtaS restricts LTA assembly and YSIRK preprotein trafficking into Staphylococcus aureus cross-walls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. In Vitro Analysis of the Staphylococcus aureus Lipoteichoic Acid Synthase Enzyme Using Fluorescently Labeled Lipids - PMC [pmc.ncbi.nlm.nih.gov]

LtaS-IN-1 and its Target Enzyme LTA Synthase (LtaS): A Technical Guide

Introduction

Lipoteichoic acid (LTA) is a critical anionic polymer found in the cell envelope of most Gram-positive bacteria, playing a vital role in cell division, ion homeostasis, and host-pathogen interactions.[1][2] The synthesis of the polyglycerol-phosphate backbone of LTA is catalyzed by the enzyme Lipoteichoic Acid Synthase (LtaS).[3][4] In pathogenic bacteria such as Staphylococcus aureus, LtaS is essential for growth and survival, making it an attractive target for the development of novel antibiotics to combat the rise of multidrug-resistant strains.[3][5] This guide provides an in-depth overview of the LtaS enzyme, the LTA synthesis pathway, and the inhibitory mechanism of LtaS-IN-1, a potent small-molecule inhibitor.

The Target Enzyme: LTA Synthase (LtaS)

LTA synthase is a polytopic membrane protein, typically possessing five N-terminal transmembrane helices and a large C-terminal extracellular catalytic domain (eLtaS).[6][7] This extracellular domain contains the active site and is responsible for the polymerization of the LTA backbone.[8][9] The enzyme utilizes phosphatidylglycerol (PG), a lipid component of the cell membrane, as the substrate for the sequential transfer of glycerol-phosphate units to a glycolipid anchor, diglucosyl-diacylglycerol (Glc₂-DAG), embedded in the outer leaflet of the membrane.[8][10] The reaction is dependent on the presence of Mn²⁺ ions.[4][8] Structural studies of the eLtaS domain reveal a sulfatase-like fold with key residues, including a catalytic threonine, coordinating a manganese ion in the active site.[5][6] Given its essential role and extracellularly accessible catalytic domain, LtaS represents a prime target for small-molecule inhibitors.[5]

The LTA Synthesis Pathway

The biosynthesis of LTA is a multi-step process involving several key enzymes that synthesize and transport the glycolipid anchor before the final polymerization by LtaS.

Caption: The Lipoteichoic Acid (LTA) biosynthesis pathway in S. aureus.

The pathway begins in the cytoplasm where the enzyme UgtP (also known as YpfP) synthesizes the Glc₂-DAG anchor from diacylglycerol (DAG) and UDP-glucose.[10][11] The LtaA protein, a predicted membrane permease, then facilitates the transport of Glc₂-DAG from the inner to the outer leaflet of the plasma membrane.[11] Finally, on the extracellular side, LtaS catalyzes the polymerization of the glycerol-phosphate chain onto the Glc₂-DAG anchor, using PG as the donor substrate and releasing DAG as a byproduct.[5][10]

This compound: A Potent Inhibitor of LTA Synthase

This compound, also referred to as compound 1771, is a small-molecule inhibitor identified for its potent activity against LTA synthesis.[5][12] It has been shown to effectively block the production of LTA in Gram-positive bacteria, leading to growth inhibition and significant morphological changes, such as defects in cell division.[5][13]

Mechanism of Action

This compound acts by directly targeting the LtaS enzyme. The proposed mechanism involves the inhibitor blocking the binding of the phosphatidylglycerol (PG) substrate to the catalytic domain of LtaS.[5] This prevents the transfer of glycerol-phosphate units and halts the polymerization of the LTA chain. The inhibitor has been shown to interact with the extracellular catalytic domain (eLtaS).[1][14]

Caption: Mechanism of action of this compound on LTA synthase.

Quantitative Data

This compound demonstrates potent antibacterial activity, particularly against multidrug-resistant (MDR) strains. Its efficacy has been quantified through various assays.

Table 1: In Vitro Activity of this compound

| Bacterial Species/Strain | Assay Type | Result | Reference |

| Enterococcus spp. (28 strains) | MIC | 0.5 - 64 µg/mL | [12] |

| E. faecium E1630 | MIC | 0.5 µg/mL | [12] |

| E. faecium E1590 | MIC | 0.5 µg/mL | [12] |

| E. faecium E745 | Growth Inhibition | 60% reduction in OD₆₀₀ at 10 µM | [12] |

| S. aureus | IC₅₀ | 29.37 µM (for compound 8, a derivative) | [14] |

Table 2: this compound Combination Therapy against E. faecium

| Combination (this compound at 20 µM) | Target Strains | Growth Inhibition (%) | Reference |

| + Ampicillin (20 µg/mL) | E7128 & E7130 | 97-100% | [12] |

| + Gentamicin (10 µg/mL) | E7128 & E7130 | 97-100% | [12] |

| + Linezolid (5 µg/mL) | E7128 & E7130 | 97-100% | [12] |

| + Daptomycin (10 µg/mL) | E7128 & E7130 | 97-100% | [12] |

| + Vancomycin (20 µg/mL) | E7128 & E7130 | 97-100% | [12] |

| This compound Alone | E7128 | 73% | [12] |

| This compound Alone | E7130 | 8% | [12] |

These data highlight that this compound not only has standalone activity but also acts synergistically with conventional antibiotics to almost completely abolish the growth of MDR E. faecium.[12]

Experimental Protocols

LTA Extraction and Quantification (ELISA-based)

This protocol describes a method for quantifying cell-associated LTA.[15]

References

- 1. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Development of New Inhibitors of Lipoteichoic Acid Synthase [repository.cam.ac.uk]

- 3. pnas.org [pnas.org]

- 4. Enzymatic activities and functional interdependencies of Bacillus subtilis lipoteichoic acid synthesis enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. In Vitro Analysis of the Staphylococcus aureus Lipoteichoic Acid Synthase Enzyme Using Fluorescently Labeled Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Structure-based mechanism of lipoteichoic acid synthesis by Staphylococcus aureus LtaS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubcompare.ai [pubcompare.ai]

LtaS-IN-1: A Targeted Approach to Disrupting Gram-Positive Bacterial Cell Wall Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic-resistant Gram-positive bacteria necessitates the exploration of novel therapeutic targets. One such promising target is the lipoteichoic acid (LTA) synthesis pathway, which is essential for the viability and integrity of the bacterial cell wall. This technical guide provides a comprehensive overview of LtaS-IN-1, a potent and specific small molecule inhibitor of the enzyme LTA synthase (LtaS). We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a core resource for researchers actively engaged in the discovery and development of new antibacterial agents.

Introduction to Lipoteichoic Acid and the LtaS Enzyme

Lipoteichoic acid (LTA) is a crucial anionic polymer embedded in the cell envelope of most Gram-positive bacteria.[1] It plays a vital role in maintaining cell wall homeostasis, regulating autolytic enzymes, and mediating interactions with the host immune system.[2] The synthesis of the polyglycerol-phosphate backbone of LTA is catalyzed by the enzyme LTA synthase (LtaS).[3] LtaS is a transmembrane protein with an extracellular catalytic domain, making it an accessible target for extracellular inhibitors.[4] Genetic inactivation of ltaS has been shown to cause severe defects in cell division and morphology, highlighting its essentiality for bacterial survival.[3]

This compound: A Specific Inhibitor of LTA Synthesis

This compound, also known as compound 1771, is a small molecule inhibitor identified for its specific activity against Gram-positive bacteria.[5] Its chemical name is 2-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-ylamino)ethyl 2-naphtho[2,1-b]furan-1-ylacetate, with the CAS Number 877950-01-1 and a molecular formula of C24H17N3O5.[3][6]

Mechanism of Action

This compound acts as a competitive inhibitor of LtaS.[7] Structural and functional studies have revealed that this compound blocks the binding of the substrate phosphatidylglycerol (PG) to the extracellular catalytic domain of LtaS.[5] This inhibition prevents the polymerization of the glycerol-phosphate chain, thereby halting LTA synthesis. The disruption of LTA production leads to compromised cell wall integrity, aberrant cell morphology, and ultimately, bacterial growth inhibition.[5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the available quantitative data on the antimicrobial activity of this compound against various Gram-positive bacteria and its inhibitory effect on the LtaS enzyme.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus NSM 5 | 3.12 - 6.25 | [8] |

| Staphylococcus aureus N49 | 3.12 - 6.25 | [8] |

| Staphylococcus aureus P10 6/9 | 3.12 - 6.25 | [8] |

| Enterococcus faecium Q41 | 3.12 - 6.25 | [8] |

| Enterococcus faecium M49 | 3.12 - 6.25 | [8] |

| Enterococcus faecium Q11 | 3.12 - 6.25 | [8] |

| Enterococcus spp. (28 strains) | 0.5 - 64 | [6] |

| Enterococcus faecium E1630 | 0.5 | [2] |

| Enterococcus faecium E1590 | 0.5 | [2] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and Derivatives

| Compound | Target | IC50 (µM) | Assay Method | Reference |

| This compound (1771) | S. aureus growth | ≤ 15 | Broth microdilution | [9] |

| Compound 4 (1771 derivative) | S. aureus growth | ~3.75 | Broth microdilution | [9] |

| This compound (1771) | eLtaS binding | Not specified | Isothermal Titration Calorimetry | [9] |

| Compound 4 (1771 derivative) | eLtaS binding | Higher affinity than 1771 | Isothermal Titration Calorimetry | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[1]

Materials:

-

This compound stock solution (in DMSO)

-

Gram-positive bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a 0.5 McFarland standard suspension of the bacterial strain in sterile saline, corresponding to approximately 1.5 x 10^8 CFU/mL.

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final concentration range should typically span from 0.06 to 128 µg/mL. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).

In Vitro LtaS Inhibition Assay

This protocol is a conceptualized procedure based on the known mechanism of this compound and general enzyme inhibition assay principles.

Materials:

-

Purified recombinant extracellular domain of LtaS (eLtaS)

-

Phosphatidylglycerol (PG) substrate (e.g., NBD-PG for fluorescent detection)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES-KOH, pH 7.5, containing 10 µM MnCl2)

-

96-well black plates (for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of purified eLtaS to each well.

-

Add the different concentrations of this compound to the respective wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PG substrate to all wells.

-

Monitor the reaction kinetics by measuring the fluorescence signal at appropriate excitation and emission wavelengths for the NBD label over time. The cleavage of the fluorescently labeled head group from PG by LtaS will result in a change in the fluorescent signal.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Western Blot Analysis of LTA Production

This protocol is adapted from established methods for LTA detection.[4][10]

Materials:

-

Gram-positive bacterial cultures treated with this compound

-

Lysis buffer (e.g., containing lysozyme)

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% skim milk in TBST)

-

Primary antibody: anti-LTA monoclonal antibody (polyglycerol-phosphate specific)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Grow bacterial cultures to mid-log phase and treat with varying concentrations of this compound for a defined period.

-

Harvest the cells by centrifugation and wash with PBS.

-

Lyse the bacterial cells using the lysis buffer and mechanical disruption (e.g., bead beating).

-

Determine the protein concentration of the lysates to ensure equal loading.

-

Separate the proteins from the cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LTA antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the LTA bands using an imaging system. A reduction in band intensity will indicate inhibition of LTA synthesis.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the LTA synthesis pathway, the mechanism of this compound inhibition, and a typical experimental workflow.

Figure 1: Simplified signaling pathway of Type I Lipoteichoic Acid (LTA) synthesis in Gram-positive bacteria.

Figure 2: Mechanism of LtaS inhibition by this compound.

Figure 3: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising lead compound in the development of novel antibiotics against Gram-positive pathogens. Its specific mechanism of action, targeting the essential LTA synthesis pathway at an extracellular site, offers a distinct advantage over many existing antibiotic classes. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate this compound and its analogs, with the ultimate goal of translating this knowledge into effective therapies to combat antibiotic resistance. Further research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and on expanding the evaluation of its activity against a broader range of clinical isolates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Reconstitution of S. aureus lipoteichoic acid synthase activity identifies Congo red as a selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, molecular docking and antibacterial activity of an oxadiazole-based lipoteichoic acid inhibitor and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Efficacy of LtaS-IN-1 in Multidrug-Resistant Enterococcus faecium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterococcus faecium has emerged as a formidable nosocomial pathogen, largely due to its intrinsic and acquired resistance to multiple antibiotics, leaving clinicians with few therapeutic options. A promising strategy to combat this threat is the inhibition of essential bacterial pathways not targeted by current antibiotics. One such pathway is the synthesis of lipoteichoic acid (LTA), a critical component of the Gram-positive cell wall. This technical guide provides a comprehensive overview of the efficacy of LtaS-IN-1 (also known as compound 1771), a small-molecule inhibitor of LTA synthase (LtaS), against multidrug-resistant E. faecium. We present collated quantitative data on its standalone and synergistic activity, detail the experimental protocols for key assays, and provide visualizations of the underlying biological pathways and experimental workflows.

Introduction to LtaS Inhibition in E. faecium

Enterococcus faecium is a leading cause of hospital-acquired infections, including bacteremia, endocarditis, and urinary tract infections.[1][2] The challenge in treating these infections is underscored by the prevalence of multidrug-resistant (MDR) strains, particularly those resistant to vancomycin (Vancomycin-Resistant Enterococci, or VRE).[3][4][5] This has necessitated the exploration of novel antimicrobial targets.

The bacterial cell wall is a well-established target for antibiotics. In Gram-positive bacteria such as E. faecium, the cell wall is composed of a thick peptidoglycan layer and teichoic acids, which include wall teichoic acids (WTA) and lipoteichoic acids (LTA). LTA is an anionic polymer anchored to the cell membrane that plays a crucial role in cell division, cation homeostasis, and biofilm formation.[6][7][8]

The synthesis of the polyglycerolphosphate backbone of LTA is catalyzed by the enzyme LTA synthase (LtaS).[6][7] The inhibition of LtaS presents an attractive therapeutic strategy as it disrupts cell wall integrity and viability. This compound (compound 1771) is a small-molecule inhibitor that specifically targets LtaS.[3][6][7] This guide focuses on its demonstrated efficacy against MDR E. faecium.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated both as a standalone agent and in combination with conventional antibiotics against various strains of E. faecium.

Standalone Activity of this compound

The standalone potency of this compound against E. faecium is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the bacteria.

| Parameter | Value | Strains Tested | Reference |

| MIC Range | 0.5–64 µg/mL | 28 | [6] |

| MIC Range | 3.12–6.25 µg/mL | 3 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. faecium.

Synergistic Activity with Conventional Antibiotics

A key aspect of the therapeutic potential of this compound is its ability to act synergistically with other antibiotics, potentially restoring the efficacy of drugs to which E. faecium has developed resistance. Synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic.

| Antibiotic Combination | FIC Index Range | Interpretation | Strains Tested |

| This compound + Daptomycin | Data not available in snippets | Synergy | 15 |

| This compound + Vancomycin | Data not available in snippets | Synergy | 15 |

| This compound + Ampicillin | Data not available in snippets | Synergy | 15 |

| This compound + Gentamicin | Data not available in snippets | Synergy | 15 |

| This compound + Linezolid | Data not available in snippets | Additive/Indifference | 15 |

Table 2: Synergistic Effects of this compound with Conventional Antibiotics against E. faecium. Note: Specific FIC index values were not available in the provided search snippets, but the referenced study reports these combinations were tested and interpreted as synergistic or additive/indifferent.

Efficacy Against Biofilm Formation

Biofilms are a major contributor to the persistence of E. faecium infections. The effect of this compound on biofilm formation has been investigated, however, it was noted that it does not affect mature biofilms.[3][6]

| Parameter | Effect | Strains Tested | Reference |

| Biofilm Formation | Inhibition | 16 | [3][6] |

| Mature Biofilms | No effect | 16 | [3][6] |

Table 3: Effect of this compound on E. faecium Biofilm.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against E. faecium is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: E. faecium isolates are grown on an appropriate agar medium, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Checkerboard Assay for Synergy Testing

The synergistic effect of this compound with other antibiotics is assessed using the checkerboard broth microdilution method.

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis. This creates a matrix of wells with various concentration combinations of the two agents.

-

Inoculation and Incubation: Each well is inoculated with a standardized E. faecium suspension (as described for MIC determination) and incubated under the same conditions.

-

Data Analysis: After incubation, the growth in each well is assessed. The FIC index is calculated for each combination using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).

-

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Biofilm Formation Assay

The effect of this compound on the formation of E. faecium biofilms is quantified using a crystal violet staining method.

-

Biofilm Growth: E. faecium is grown in a suitable broth (e.g., Tryptic Soy Broth supplemented with glucose) in the wells of a flat-bottomed 96-well microtiter plate in the presence of various concentrations of this compound. The plate is incubated for 24-48 hours to allow for biofilm formation.

-

Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.

-

Destaining and Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol/acetone). The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.

Visualizations

LTA Synthesis Pathway and Inhibition by this compound

Caption: Inhibition of LTA synthesis by this compound in E. faecium.

Experimental Workflow for Efficacy Assessment

Caption: Workflow for evaluating this compound efficacy.

Conclusion

This compound demonstrates significant in vitro activity against multidrug-resistant E. faecium. Its ability to inhibit the growth of a range of clinical isolates and, crucially, to act synergistically with existing antibiotics like daptomycin and vancomycin, highlights its potential as a component of future combination therapies. While it shows promise in preventing biofilm formation, its lack of efficacy against mature biofilms suggests its optimal use may be in preventing infection establishment rather than treating established biofilm-associated infections. Further research, including in vivo studies and elucidation of the precise mechanisms of synergy, is warranted to fully explore the therapeutic potential of LtaS inhibition in the fight against MDR E. faecium.

References

- 1. Phenotypic and genotypic characterization of Enterococcus faecalis and Enterococcus faecium isolated from fish, vegetables, and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. probiotic enterococcus faecium: Topics by Science.gov [science.gov]

- 3. β-Lactam combinations with daptomycin provide synergy against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergy and resistance to synergy between beta-lactam antibiotics and glycopeptides against glycopeptide-resistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. protocols.io [protocols.io]

The Early Discovery and Synthesis of LtaS-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early discovery and synthesis of LtaS-IN-1, a significant small molecule inhibitor of Lipoteichoic Acid (LTA) synthase (LtaS) in Gram-positive bacteria. This document details the scientific background, discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound, presenting a valuable resource for researchers in antimicrobial drug development.

Introduction: LTA Synthesis as an Antimicrobial Target

Lipoteichoic acid (LTA) is a crucial anionic polymer in the cell envelope of many Gram-positive bacteria, playing a vital role in cell division, cation homeostasis, and pathogenesis. The enzyme responsible for the polymerization of the polyglycerol-phosphate backbone of LTA is LTA synthase (LtaS). As LtaS is essential for the viability of major pathogens like Staphylococcus aureus and is absent in eukaryotes, it represents a promising target for the development of novel antibiotics.

Discovery of this compound (Compound 1771)

This compound, initially reported as compound 1771, was identified through a high-throughput screen of small molecule libraries for compounds that inhibited the growth of Staphylococcus aureus but not Gram-negative bacteria like Escherichia coli[1]. The screening process involved:

-

Primary Screen: A large library of compounds was tested for growth inhibition of a methicillin-resistant S. aureus (MRSA) strain.

-

Secondary Screen: Hits from the primary screen were then subjected to dose-response analysis to determine their potency and were counter-screened against E. coli to identify compounds with specificity for Gram-positive bacteria.

-

Cytotoxicity Profiling: Compounds demonstrating specificity were evaluated for cytotoxicity against mammalian cell lines to eliminate those with general toxicity.

-

Mechanism of Action Studies: Promising candidates were then investigated for their ability to inhibit LTA synthesis.

Compound 1771, with the chemical name 2-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-ylamino)ethyl 2-naphtho[2,1-b]furan-1-ylacetate, emerged as a potent and specific inhibitor of LTA synthesis[1].

Synthesis of this compound

The chemical synthesis of this compound (compound 1771) has been reported and involves a multi-step process. The following is a general outline of a plausible synthetic route based on published information.

A representative synthetic scheme would involve the formation of the 1,3,4-oxadiazole core, followed by coupling with the naphthofuran moiety.

-

Step 1: Synthesis of 5-phenyl-1,3,4-oxadiazol-2-amine. This intermediate can be synthesized from benzoic acid hydrazide and cyanogen bromide.

-

Step 2: Synthesis of 2-naphtho[2,1-b]furan-1-yl-acetate. This can be prepared from a suitable naphthofuran precursor.

-

Step 3: Coupling of the two intermediates. The final compound, this compound, is synthesized by coupling the 5-phenyl-1,3,4-oxadiazol-2-amine with an activated form of the 2-naphtho[2,1-b]furan-1-yl-acetic acid, such as an acid chloride or via carbodiimide-mediated coupling, to form the final amide bond.

Mechanism of Action

This compound acts as a competitive inhibitor of LtaS. Molecular docking studies suggest that the inhibitor binds to the active site of the extracellular catalytic domain of LtaS (eLtaS). This binding is thought to prevent the substrate, phosphatidylglycerol (PG), from accessing the active site, thereby blocking the polymerization of the polyglycerol-phosphate chain of LTA. The naphthofuran and the oxadiazole moieties of this compound are crucial for its inhibitory activity[2].

Quantitative Data

The following table summarizes the reported biological activity of this compound (compound 1771) and a more potent derivative, compound 13.

| Compound | Organism | Assay | Value | Reference |

| This compound (1771) | S. aureus (MRSA) | MIC | 4-16 µg/mL | [3][4] |

| S. epidermidis | MIC | 8-16 µg/mL | [3][4] | |

| S. aureus SH1000 | Biofilm Prevention (50% reduction) | 4 µg/mL | [3][4] | |

| S. epidermidis RP62A | Biofilm Prevention (50% reduction) | 8 µg/mL | [3][4] | |

| HepG2 cells | IC50 (Cytotoxicity) | >64 µg/mL | [3] | |

| Compound 13 | S. aureus (MRSA) | MIC | 0.25-1 µg/mL | [2] |

| HepG2 cells | IC50 (Cytotoxicity) | >64 µg/mL | [2] |

MIC: Minimum Inhibitory Concentration IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

High-Throughput Screening for LtaS Inhibitors (General Protocol)

This protocol outlines a general cell-based high-throughput screening assay to identify inhibitors of Gram-positive bacterial growth.

-

Preparation of Assay Plates: Dispense a low-nutrient growth medium into 384-well microtiter plates.

-

Compound Addition: Add test compounds from a chemical library to the assay plates using an automated liquid handling system. Include positive (known antibiotic) and negative (DMSO vehicle) controls.

-

Bacterial Inoculation: Inoculate the plates with a diluted culture of S. aureus at a low cell density.

-

Incubation: Incubate the plates at 37°C for a period sufficient for bacterial growth to be observed in the negative control wells (typically 16-24 hours).

-

Readout: Measure bacterial growth by monitoring the optical density at 600 nm (OD600) or by using a viability dye (e.g., resazurin).

-

Hit Identification: Identify compounds that significantly inhibit bacterial growth compared to the negative control.

In Vitro LtaS Enzymatic Assay

This assay measures the activity of the purified extracellular domain of LtaS (eLtaS) and can be used to determine the IC50 of inhibitors.

-

Reagent Preparation:

-

Purified recombinant eLtaS enzyme.

-

Fluorescently labeled substrate: 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phospho-(1'-rac-glycerol) (NBD-PG).

-

Assay buffer: e.g., 50 mM HEPES, pH 7.5, containing 10 µM MnCl2.

-

Test inhibitor dissolved in DMSO.

-

-

Assay Procedure:

-

In a microplate, combine the assay buffer, NBD-PG, and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding the eLtaS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).

-

-

Analysis:

-

Extract the lipid products.

-

Separate the fluorescent substrate (NBD-PG) from the fluorescent product (NBD-diacylglycerol) using thin-layer chromatography (TLC).

-

Quantify the fluorescence of the product spot.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

LTA Extraction and Western Blot Analysis

This protocol is used to confirm the inhibition of LTA synthesis in whole bacterial cells.

-

Cell Culture and Treatment:

-

Grow S. aureus to mid-log phase.

-

Treat the cultures with the test inhibitor at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer.

-

Lyse the cells using a bead beater with glass or zirconia/silica beads.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysates to ensure equal loading for the Western blot.

-

-

SDS-PAGE and Western Blotting:

-

Separate the cell lysates on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins and LTA to a nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% skim milk in TBST).

-

Probe the membrane with a primary antibody specific for the polyglycerol-phosphate backbone of LTA.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the LTA signal with increasing inhibitor concentration indicates inhibition of LTA synthesis.

-

Visualizations

LTA Biosynthesis Pathway in S. aureus

References

- 1. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Central Role of Lipoteichoic Acid Synthase (LtaS) in Gram-Positive Bacterial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lipoteichoic acid (LTA) is a critical anionic polymer found in the cell envelope of most Gram-positive bacteria, playing a pivotal role in cell division, ion homeostasis, and host-pathogen interactions. The synthesis of the major polyglycerol-phosphate type of LTA is catalyzed by Lipoteichoic Acid Synthase (LtaS), an essential enzyme in many pathogenic bacteria, including Staphylococcus aureus. This technical guide provides an in-depth exploration of the function and importance of LtaS, detailing the molecular mechanisms of LTA synthesis, experimental protocols for its study, and its potential as a target for novel antimicrobial agents.

LtaS: Structure, Function, and Physiological Importance

LtaS is a multi-pass transmembrane protein with a large extracellular catalytic domain.[1][2][3] In S. aureus, LtaS is synthesized as a precursor of approximately 74.4 kDa.[1][3] This precursor is then processed, and the C-terminal extracellular domain (eLtaS) can be found in the cell wall and supernatant fractions.[1][3] The enzyme utilizes phosphatidylglycerol (PG) as a substrate to polymerize glycerol-phosphate (GroP) units onto a glycolipid anchor, typically diglucosyldiacylglycerol (Glc₂-DAG), embedded in the bacterial membrane.[2][4][5]

The essentiality of LtaS for the viability of many Gram-positive pathogens underscores its importance.[3][6] Deletion of the ltaS gene in S. aureus leads to significant growth defects, aberrant cell division, increased cell size, and osmosensitivity, often resulting in cell lysis under normal physiological conditions.[4][7][8] However, in some strains, viability can be maintained under specific conditions, such as high osmolarity or lower growth temperatures.[4][9] The absence of LTA also leads to altered antibiotic susceptibility, highlighting the enzyme's role in the overall integrity of the cell envelope.[10]

The LTA Synthesis Pathway

The synthesis of type I LTA is a multi-step process that is intrinsically linked to lipid metabolism.[4] The key steps are outlined below and visualized in the accompanying diagram.

References

- 1. Structure-based mechanism of lipoteichoic acid synthesis by Staphylococcus aureus LtaS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based mechanism of lipoteichoic acid synthesis by Staphylococcus aureus LtaS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Lipoteichoic Acid Synthesis and Function in Gram-Positive Bacteria | Annual Reviews [annualreviews.org]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. biorxiv.org [biorxiv.org]

- 8. The Cell Wall Polymer Lipoteichoic Acid Becomes Nonessential in Staphylococcus aureus Cells Lacking the ClpX Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pleiotropic Roles of Polyglycerolphosphate Synthase of Lipoteichoic Acid in Growth of Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of LtaS-IN-1

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

LtaS-IN-1, also known as compound 1771, is a small molecule inhibitor of the Lipoteichoic Acid (LTA) synthase (LtaS) in Gram-positive bacteria.[1][2] LTA is a critical component of the cell wall in these bacteria, playing essential roles in cell division, ion homeostasis, and protection against antimicrobial peptides.[3][4] The LtaS enzyme catalyzes the polymerization of the polyglycerol-phosphate backbone of LTA from phosphatidylglycerol.[1][4] By inhibiting LtaS, this compound disrupts the synthesis of LTA, leading to growth inhibition and cell death in a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This makes LtaS a promising target for the development of new antibiotics.[1][3][5]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7]

LtaS Signaling Pathway and Inhibition by this compound

The synthesis of LTA is a multi-step process that occurs on the outer leaflet of the cell membrane. The LtaS enzyme plays a crucial role in the polymerization of the glycerophosphate chain. This compound specifically inhibits this process.

Caption: this compound inhibits the LtaS enzyme, blocking LTA synthesis.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and IC50 values of this compound (compound 1771) against various Gram-positive bacteria.

| Bacterial Strain | MIC (µM) | IC50 (µM) | Reference |

| Staphylococcus aureus USA300 | 50 | 14.0 | [8] |

| Bacillus anthracis | - | - | [1] |

| Listeria monocytogenes | - | - | [1] |

| Bacillus subtilis | - | - | [1] |

| Clostridium perfringens | - | - | [1] |

| Bacillus cereus | - | - | [1] |

Note: The original research primarily focused on S. aureus, and while other Gram-positive bacteria were tested for susceptibility, specific MIC values were not always detailed in the provided search results.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well plate format. This method is a standard approach for assessing the antimicrobial susceptibility of bacteria.[9][10][11]

Materials

-

This compound (compound 1771)

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom or flat-bottom)

-

Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Plate reader (optional, for OD measurements)

Experimental Workflow

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology

1. Preparation of this compound Stock Solution a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration to be tested. For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL working stock.

2. Preparation of Bacterial Inoculum a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of CAMHB. b. Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically an OD600 of 0.4-0.6). c. Dilute the bacterial culture in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

3. Serial Dilution in 96-Well Plate a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working stock (2x the highest concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug). f. Well 12 will serve as the sterility control (no bacteria).

4. Inoculation of the Plate a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound to the final desired concentrations. b. Do not add bacteria to well 12.

5. Incubation a. Cover the plate and incubate at 37°C for 16-20 hours.

6. MIC Determination a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth. The MIC is the concentration that inhibits growth by ≥90% compared to the growth control.

Conclusion

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration of this compound. The provided protocols and data serve as a valuable resource for researchers investigating the antibacterial properties of this compound and for those involved in the development of novel antibiotics targeting the LTA synthesis pathway. Adherence to standardized MIC testing protocols is crucial for obtaining reproducible and comparable results.

References

- 1. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. litfl.com [litfl.com]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing LtaS-IN-1 Efficacy In Vitro

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of LtaS-IN-1, a potent inhibitor of Lipoteichoic Acid (LTA) synthase (LtaS). The described assays are crucial for characterizing the inhibitor's mechanism of action, determining its potency, and evaluating its specificity.

Introduction

Lipoteichoic acid (LTA) is a critical anionic polymer found in the cell envelope of most Gram-positive bacteria.[1][2] It plays a vital role in cell division, ion homeostasis, and host-pathogen interactions.[3][4] The synthesis of the polyglycerol-phosphate backbone of LTA is catalyzed by the Lipoteichoic Acid Synthase (LtaS) enzyme, which polymerizes glycerol-phosphate units from the membrane lipid phosphatidylglycerol (PG).[1][3][5] Due to its essential nature and extracellular catalytic domain, LtaS is an attractive target for novel antibiotics.[3]

This compound (also known as compound 1771) is a small-molecule inhibitor that specifically targets LtaS, thereby blocking LTA synthesis.[3][6] This inhibition leads to severe defects in bacterial growth and cell morphology.[3][7] The following protocols describe robust in vitro methods to quantify the inhibitory activity of this compound against the LtaS enzyme and in whole bacterial cells.

LTA Synthesis Pathway and Inhibition by this compound

The LtaS enzyme is a polytopic membrane protein with an extracellular C-terminal catalytic domain (eLtaS).[8] It cleaves the glycerol-phosphate head group from phosphatidylglycerol (PG) and sequentially adds it to a growing polyglycerol-phosphate chain anchored to the cell membrane.[5] this compound inhibits this enzymatic activity, disrupting the formation of the LTA polymer.[9]

Efficacy Data Summary

The inhibitory activity of this compound has been quantified in various Gram-positive bacteria. The following tables summarize key efficacy data from published studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Enterococcus spp. | 28 clinical isolates | 0.5 - 64 | [6] |

| Enterococcus faecium | E1630, E1590 | 0.5 | [6] |

| Staphylococcus aureus | RN4220 | IC50 ≤ 15 µM |[10] |

Table 2: In Vitro Inhibition Data for this compound

| Assay Type | Target | Organism | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| Enzymatic Assay | Recombinant eLtaS | S. aureus | 100 µM | Inhibition of NBD-DAG formation | [9] |

| Growth Inhibition | Whole Cell | E. faecium E745 | 10 µM | 60% reduction in final OD600 | [6] |

| LTA Synthesis | Whole Cell | S. aureus | 5 µM | Reduced LTA abundance |[3] |

Protocol 1: In Vitro LtaS Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the purified recombinant extracellular domain of LtaS (eLtaS). The activity is monitored by the conversion of a fluorescently labeled substrate, NBD-phosphatidylglycerol (NBD-PG), to NBD-diacylglycerol (NBD-DAG), which are then separated by thin-layer chromatography (TLC).[1][2]

Experimental Workflow

Materials and Reagents

-

Purified recombinant eLtaS from S. aureus[1]

-

NBD-PG (1-oleoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phospho-(1'-rac-glycerol))

-

This compound

-

Chloroform and Methanol

-

Silica TLC plates (60 Å)

-

TLC Developing Solvent: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v)

-

DMSO (for dissolving inhibitor)

Procedure

-

Substrate Preparation : Prepare a suspension of NBD-PG in the assay buffer by sonication to ensure a homogenous mixture. A final concentration of ~10-20 µM NBD-PG in the reaction is typical.

-

Reaction Setup : In a microcentrifuge tube, prepare the reaction mixture. For a 50 µL final reaction volume:

-

35 µL Assay Buffer

-

5 µL of 100 mM MnCl₂ (for a final concentration of 10 mM)

-

5 µL of NBD-PG suspension

-

2.5 µL of this compound at various concentrations (dissolved in DMSO). Use 2.5 µL of DMSO for the no-inhibitor control.

-

-

Enzyme Addition : Initiate the reaction by adding 2.5 µL of purified eLtaS enzyme (e.g., 0.5-1 µg). Include a no-enzyme control.

-

Incubation : Incubate the reaction tubes at 37°C for 1-3 hours.[11]

-

Reaction Termination : Stop the reaction by adding 150 µL of a Chloroform:Methanol (1:1) mixture.[1]

-

Lipid Extraction : Vortex the tubes vigorously and centrifuge at high speed (e.g., 17,000 x g) for 5 minutes to separate the phases.[1]

-

TLC Analysis : Carefully transfer the lower chloroform phase to a new tube and dry it under a stream of nitrogen. Resuspend the dried lipids in 10-20 µL of chloroform.

-

Spotting and Development : Spot the resuspended lipids onto a silica TLC plate. Allow the spots to dry completely. Place the plate in a TLC chamber containing the developing solvent.

-

Visualization and Quantification : After the solvent front has migrated near the top of the plate, remove the plate and allow it to dry. Visualize the fluorescent spots of NBD-PG (substrate) and NBD-DAG (product) using a UV transilluminator or a fluorescence scanner. Quantify the intensity of the NBD-DAG spot in each lane.

-

Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Bacterial Growth Inhibition (MIC) Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial strain, such as S. aureus or E. faecium, using the broth microdilution method.

Experimental Workflow

Materials and Reagents

-

This compound

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

DMSO

Procedure

-

Prepare Stock Solution : Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Serial Dilutions : In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the this compound stock (at 2x the highest desired final concentration) to the first column. Perform 2-fold serial dilutions by transferring 100 µL from one column to the next.

-

Prepare Inoculum : Grow the bacterial strain to the mid-log phase in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate Plate : Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume to 200 µL and dilute the compound to its final 1x concentration.

-

Controls : Include a positive control (wells with bacteria and no inhibitor) and a negative/sterility control (wells with MHB only).

-

Incubation : Cover the plate and incubate at 37°C for 16-20 hours.

-

Determine MIC : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity.

Protocol 3: LTA Quantification in Whole Cells by Western Blot

This protocol assesses the ability of this compound to reduce the amount of LTA in the cell envelope of treated bacteria. LTA is extracted, separated by SDS-PAGE, and detected using a specific anti-LTA antibody.[3][12]

Materials and Reagents

-

Bacterial strain and appropriate growth medium (e.g., TSB)

-

This compound

-

Lysis Buffer (e.g., with lysozyme)

-

1-Butanol (for LTA extraction)

-

SDS-PAGE reagents

-

PVDF membrane

-

Primary antibody: Monoclonal anti-LTA antibody

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Chemiluminescence (ECL) substrate

Procedure

-

Bacterial Treatment : Grow bacteria to the mid-log phase. Add sub-lethal concentrations of this compound (e.g., 0.5x MIC, 0.25x MIC) and a vehicle control (DMSO). Continue to incubate for several hours.

-

Cell Harvesting : Harvest the cells by centrifugation. Wash the pellet with PBS.

-

LTA Extraction : Resuspend the cell pellet in a suitable buffer. LTA can be extracted using methods such as butanol extraction.[12] Briefly, resuspend cells and extract with an equal volume of 1-butanol. Vortex vigorously and centrifuge. The aqueous phase contains the LTA.

-

SDS-PAGE and Transfer : Quantify the protein content of the extracts for normalization. Load equal amounts of the LTA extract onto an SDS-PAGE gel. After electrophoresis, transfer the separated molecules to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with the primary anti-LTA antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection : Add ECL substrate to the membrane and visualize the chemiluminescent signal using an imaging system. A reduction in the signal intensity in the this compound-treated lanes compared to the control indicates inhibition of LTA synthesis.[3]

Protocol 4: Mammalian Cell Cytotoxicity Assay

It is essential to determine if this compound is toxic to mammalian cells. This can be assessed using various methods, including measuring membrane integrity with a vital dye.[13]

Materials and Reagents

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound

-

Positive control toxin (e.g., digitonin)

-

Cytotoxicity assay kit (e.g., based on CellTox™ Green, Propidium Iodide, or LDH release)

-

Opaque-walled 96-well plates

Procedure

-

Cell Seeding : Seed mammalian cells into an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Addition : Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation : Incubate the plate for a relevant period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

-

Assay Measurement : Follow the manufacturer's protocol for the chosen cytotoxicity kit. For example, if using a dye that fluoresces upon binding to DNA from dead cells, add the dye and measure fluorescence on a plate reader.

-

Data Analysis : Normalize the signal from treated wells to the positive control (100% cytotoxicity) and the vehicle control (0% cytotoxicity). Plot the % cytotoxicity against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration). This compound has been reported to be non-cytotoxic to HEK293 cells.[10]

References

- 1. In Vitro Analysis of the Staphylococcus aureus Lipoteichoic Acid Synthase Enzyme Using Fluorescently Labeled Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based mechanism of lipoteichoic acid synthesis by Staphylococcus aureus LtaS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic activities and functional interdependencies of Bacillus subtilis lipoteichoic acid synthesis enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for LtaS-IN-1 Treatment of Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

LtaS-IN-1, also known as compound 1771, is a potent small-molecule inhibitor of Lipoteichoic Acid (LTA) synthesis in Gram-positive bacteria.[1][2] It targets the Lipoteichoic Acid Synthase (LtaS) enzyme, which is crucial for the production of LTA, a major component of the cell wall in these bacteria.[2][3][4] Inhibition of LtaS disrupts cell wall integrity, leading to defects in cell division and growth, making it an attractive target for novel antimicrobial therapies.[3][4] These application notes provide detailed protocols for the treatment of bacterial cultures with this compound, along with data on its efficacy and a visualization of the targeted biological pathway.

Data Presentation

The inhibitory activity of this compound has been quantified against several Gram-positive pathogens. The following table summarizes the key quantitative data for easy comparison.

| Compound | Bacterial Strain(s) | Measurement | Value | Reference |

| This compound | Enterococcus spp. (28 strains) | MIC Range | 0.5 - 64 µg/mL | [1] |

| This compound | Enterococcus faecium E1630 | MIC | 0.5 µg/mL | [1] |

| This compound | Enterococcus faecium E1590 | MIC | 0.5 µg/mL | [1] |

| This compound | Staphylococcus aureus | IC50 | 29.37 µM | [3] |

| Compound 8 (analogue) | Staphylococcus aureus | IC50 | 29.37 µM | [3][5] |

| Compound 9 (analogue) | Staphylococcus aureus | IC50 | 117.24 µM | [3][5] |

| Congo Red | Staphylococcus aureus (WTA-deficient) | IC50 | ~2 µM | [6] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: LTA synthesis pathway and inhibition by this compound.

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods to determine the lowest concentration of this compound that inhibits visible growth of a bacterial culture.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Enterococcus faecium)

-

Brain Heart Infusion (BHI) or Mueller-Hinton (MH) broth[7]

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of BHI broth and incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture in fresh BHI broth to an OD600 of 0.05.[7]

-

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in BHI broth in a 96-well plate to achieve the desired concentration range (e.g., 0.25 to 128 µg/mL).

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions to a final volume of 200 µL. The final inoculum size should be approximately 5 x 10^5 CFU/mL.[7]

-

Include a positive control (bacteria with no inhibitor) and a negative control (broth only). Also, include a vehicle control with the highest concentration of DMSO used.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD600 of each well.

-

Protocol 2: Analysis of LTA Synthesis Inhibition

This protocol describes how to assess the effect of this compound on LTA production in a bacterial culture.

Materials:

-

Bacterial strain of interest

-

BHI broth

-

This compound

-

DMSO

-

SDS-PAGE equipment

-

Western blot equipment

-

Anti-LTA antibody